1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1h-pyrazol-5-amine
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Overview
Description
1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1h-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by its unique substitution pattern, which includes a methyl group, a 3-methylbutan-2-yl group, and a propyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkyl-substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1h-pyrazol-5-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-Methyl-3-(3-methylbutan-2-yl)-4-ethyl-1h-pyrazol-5-amine
- 1-Methyl-3-(3-methylbutan-2-yl)-4-isopropyl-1h-pyrazol-5-amine
- 1-Methyl-3-(3-methylbutan-2-yl)-4-butyl-1h-pyrazol-5-amine
Uniqueness: 1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 4-position of the pyrazole ring differentiates it from other similar compounds and can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H23N3 |
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Molecular Weight |
209.33 g/mol |
IUPAC Name |
2-methyl-5-(3-methylbutan-2-yl)-4-propylpyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-6-7-10-11(9(4)8(2)3)14-15(5)12(10)13/h8-9H,6-7,13H2,1-5H3 |
InChI Key |
PUJPWRMZNISQMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(N=C1C(C)C(C)C)C)N |
Origin of Product |
United States |
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